

ML303 and the Interferon Response: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The role of the deubiquitinase USP15 in the type I interferon (IFN) response presents a compelling and complex area of study for antiviral therapeutic development. The small molecule inhibitor **ML303**, which targets USP15, offers a valuable tool to probe this pathway. This guide provides a comparative analysis of the multifaceted effects of USP15 modulation on the interferon response, supported by experimental data and detailed protocols.

The Dichotomous Role of USP15 in Interferon Signaling

Current research presents a dual role for USP15 in the regulation of the type I interferon response, acting as both a positive and a negative regulator depending on its interacting partners. This duality is crucial for understanding the potential effects of the USP15 inhibitor, **ML303**.

Positive Regulation via TRIM25 Stabilization:

One arm of research indicates that USP15 positively regulates the RIG-I-like receptor (RLR) signaling pathway, a key sensor of viral RNA that initiates the interferon response. In this context, USP15 interacts with and deubiquitinates TRIM25, an E3 ubiquitin ligase essential for the activation of RIG-I.[1][2][3] By removing degradative K48-linked polyubiquitin chains from TRIM25, USP15 stabilizes it, thereby promoting RIG-I-mediated signaling and the subsequent







production of type I interferons and interferon-stimulated genes (ISGs).[1][2][4] This suggests that inhibition of USP15 with **ML303** could lead to increased TRIM25 degradation and a dampened interferon response.

Negative Regulation via RIG-I Deubiquitination:

Conversely, other studies have identified USP15 as a negative regulator of the interferon response. This negative regulation is achieved through the direct interaction of USP15 with RIG-I, where it removes activating K63-linked polyubiquitin chains.[5] This deubiquitination of RIG-I inhibits its signaling activity, thereby suppressing the production of type I interferons.[5] From this perspective, inhibiting USP15 with **ML303** would be expected to enhance the interferon response by preventing the deubiquitination of RIG-I.

This conflicting evidence highlights the context-dependent nature of USP15's function in interferon signaling. The specific cellular environment, the nature of the viral challenge, and the relative abundance of interacting partners likely dictate whether USP15 acts as a net positive or negative regulator.

Effects of USP15 Inhibition on Antiviral Response

While direct studies on **ML303**'s effect on the interferon response are limited, research involving the knockdown or knockout of USP15 provides valuable insights into the potential consequences of its inhibition.



Experimental System	Method of USP15 Modulation	Observed Effect on Interferon Response/Viral Replication	Reference
Dengue Virus (DENV) infected A549 cells	siRNA-mediated knockdown of USP15	Abrogated DENV replication; Higher expression of IFN-β and ISG15	Not explicitly cited
Vesicular Stomatitis Virus (VSV) infected cells	Overexpression of USP15	Suppressed VSV replication	[1]
Sendai Virus (SeV) infected cells	siRNA-mediated knockdown of USP15	Markedly enhanced replication of SeV	[1]
Human Papillomavirus (HPV) infected cells	HPV E6 oncoprotein targeting of USP15 and TRIM25	Suppression of RIG-I- mediated induction of IFN-β and ISGs	[6]
Hepatitis E Virus (HEV) infected cells	miR-26a targeting of USP15	Enhanced type I IFN responses and antiviral state	[5]

These findings suggest that inhibition of USP15 is likely to have a significant impact on viral replication and the host interferon response. The observed enhancement of the interferon response and inhibition of viral replication upon USP15 knockdown in several models supports the hypothesis that **ML303** could act as an antiviral agent by augmenting the innate immune response.

Experimental Protocols

To facilitate further research into the effects of **ML303** and other USP15 inhibitors on the interferon response, detailed methodologies for key experiments are provided below.

Interferon-β Promoter Reporter Assay



This assay quantitatively measures the activation of the IFN-β promoter, a direct indicator of the induction of the type I interferon response.

Materials:

- HEK293T cells
- IFN-β promoter-luciferase reporter plasmid (e.g., pIFN-β-Luc)
- Renilla luciferase control plasmid (for normalization)
- Lipofectamine 2000 or similar transfection reagent
- ML303 or other USP15 inhibitors
- Virus stock (e.g., Sendai virus) or other stimulants (e.g., poly(I:C))
- Luciferase Assay System (e.g., Promega)
- Luminometer

Procedure:

- Seed HEK293T cells in a 24-well plate to reach 70-80% confluency on the day of transfection.
- Co-transfect cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- 24 hours post-transfection, treat the cells with varying concentrations of **ML303** or a vehicle control for a predetermined time (e.g., 1-2 hours).
- Induce the interferon response by infecting the cells with a virus (e.g., Sendai virus at a specific MOI) or by transfecting with poly(I:C).
- After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.



- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
- Compare the normalized luciferase activity in ML303-treated cells to the vehicle-treated control to determine the effect of USP15 inhibition on IFN-β promoter activation.

Quantitative PCR (qPCR) for Interferon-Stimulated Genes (ISGs)

This method measures the mRNA expression levels of specific ISGs, such as ISG15 and IFIT1, which are downstream effectors of the interferon signaling pathway.

Materials:

- A549 cells or other relevant cell line
- ML303 or other USP15 inhibitors
- Type I interferon (e.g., IFN-α or IFN-β) or viral inducer
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
- Primers for target ISGs (e.g., ISG15, IFIT1) and a housekeeping gene (e.g., GAPDH, ACTB)
- Real-time PCR detection system

Procedure:

- Seed cells in a 6-well plate and allow them to adhere.
- Treat the cells with ML303 or vehicle control for a specified duration.
- Stimulate the cells with type I interferon or infect with a virus.



- At a designated time point post-stimulation (e.g., 6, 12, or 24 hours), harvest the cells and extract total RNA using an RNA extraction kit.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform qPCR using primers for the target ISGs and a housekeeping gene for normalization.
- Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in ISG expression in ML303-treated cells compared to the control.

Viral Plaque Assay

This assay determines the titer of infectious virus particles and can be used to assess the antiviral effect of a compound.

Materials:

- · Vero cells or other susceptible cell line
- Virus stock
- ML303 or other USP15 inhibitors
- Culture medium
- Agarose or other overlay medium
- Crystal violet solution

Procedure:

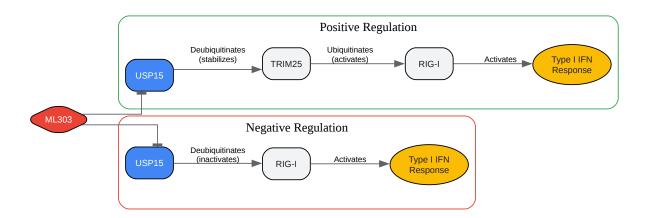
- Seed host cells in 6-well plates to form a confluent monolayer.
- Prepare serial dilutions of the virus stock.
- Infect the cell monolayers with the virus dilutions in the presence of different concentrations of ML303 or a vehicle control.



- After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing agarose and the respective concentration of ML303.
- Incubate the plates at 37°C until plaques (zones of cell death) are visible (typically 2-5 days).
- Fix the cells with a formaldehyde solution and stain with crystal violet to visualize the plaques.
- Count the number of plaques in each well to determine the viral titer (Plaque Forming Units per mL, PFU/mL).
- Compare the viral titers in ML303-treated wells to the control wells to assess the antiviral
 activity of the compound.

Visualizing the Pathways and Workflow

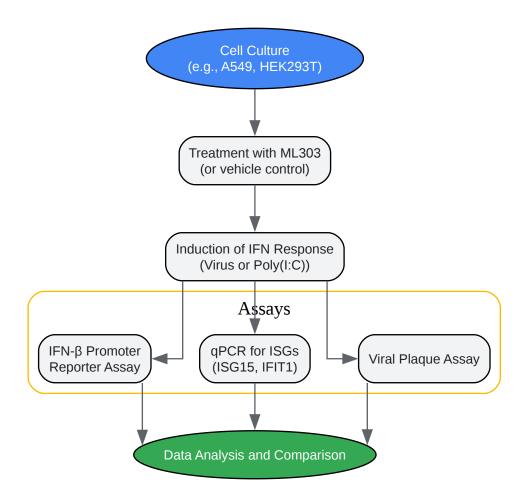
To further clarify the complex role of USP15 and the experimental approaches to study it, the following diagrams are provided.



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Caption: Dual roles of USP15 in interferon signaling.





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Caption: General workflow for validating **ML303**'s effect.

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